(4R)-Tegoprazan, also known as CJ-12420, is a novel therapeutic agent developed by CJ Healthcare Corp for the treatment of acid-related gastrointestinal diseases. It is classified as a potassium-competitive acid blocker (P-CAB), which distinguishes it from traditional proton pump inhibitors. This compound demonstrates a fast onset of action and maintains gastric pH control for an extended duration, making it effective regardless of food intake or existing acid levels in the stomach .
The synthesis of (4R)-Tegoprazan involves several key steps, primarily focusing on the formation of the core structure through various chemical reactions. A notable method includes the reaction of bis(phenylethyl)oxalyldiamine with anhydrous solvents under nitrogen atmosphere, followed by heating and subsequent purification through column chromatography. The yield from these reactions can vary, with reported efficiencies around 71% to 85% depending on the specific conditions employed .
The molecular structure of (4R)-Tegoprazan features several key components:
(4R)-Tegoprazan undergoes several chemical reactions that are critical for its function as an acid blocker:
The mechanism of action for (4R)-Tegoprazan involves:
(4R)-Tegoprazan has significant potential applications in scientific research and clinical settings:
CAS No.: 75-09-2
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2